TC14012

CXCR7 agonism Beta-arrestin recruitment Chemokine receptor pharmacology

CXCR4/CXCR7 crosstalk studies often yield contradictory data when using non-selective probes. TC14012 (CAS 368874-34-4) resolves this with a unique dual-receptor, biased-signaling profile unmatched by generic CXCR4 antagonists. • CXCR4 inverse agonist on Gαi + antagonist on β-arrestin2 - a 400-fold CXCR7 potency advantage over AMD3100 (EC50 350 nM vs. 140 μM). • Enables pathway-selective dissection of cancer metastasis, stem cell mobilization, and HIV infection mechanisms. • Serum-stable cyclic peptidomimetic; supplied ≥95% purity with full analytical documentation. Ships globally with cold-chain logistics.

Molecular Formula C90H140N34O19S2
Molecular Weight 2066.4 g/mol
Cat. No. B549130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC14012
Molecular FormulaC90H140N34O19S2
Molecular Weight2066.4 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
InChIInChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1
InChIKeySGDDHDBBOJNZKY-LNDHEDFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCrystalline solid
Storage-20°C

TC14012: CXCR4 Antagonist & CXCR7 Agonist


TC14012 (CAS 368874-34-4) is a cyclic peptidomimetic compound that acts as a selective antagonist of the CXCR4 chemokine receptor and a potent agonist of the atypical chemokine receptor CXCR7 (ACKR3) [1][2]. As a serum-stable derivative of the parent peptide T140, TC14012 exhibits a CXCR4 antagonistic IC50 of 19.3 nM and a CXCR7 agonistic EC50 of 350 nM for recruiting β-arrestin 2 [2][3]. The compound's unique dual-receptor profile distinguishes it from classical CXCR4 antagonists and positions it as a critical tool for dissecting the complex interplay between the CXCR4 and CXCR7 signaling axes in cancer, HIV, and stem cell biology.

Tool type Dual CXCR4 antagonist / CXCR7 agonist peptidomimetic
Pathway bias Biased CXCR4 modulator (Gαi inverse agonist / β-arrestin antagonist)
Stability Serum-stable cyclic peptide suitable for prolonged cell-based assays

Why AMD3100 and T140 Cannot Replace TC14012


Procurement of a generic CXCR4 antagonist in place of TC14012 carries substantial experimental risk due to the compound's distinct and quantifiable dual-receptor pharmacology. Unlike the clinically approved small molecule antagonist AMD3100 (Plerixafor), which acts as a weak agonist on CXCR7 (EC50 = 140 μM) [1], TC14012 is a highly potent CXCR7 agonist (EC50 = 350 nM)—a 400-fold increase in potency [1]. Furthermore, in contrast to its parent peptide T140, which exhibits no CXCR7 agonism [2], TC14012 gains this unique functional profile through C-terminal amidation [2]. More critically, TC14012 acts as an inverse agonist on the CXCR4 Gαi pathway while remaining an antagonist on the β-arrestin2 recruitment pathway, a functional signature not shared by neutral antagonists like AMD3100 [3]. Substitution with a generic CXCR4 blocker would therefore fail to engage CXCR7-mediated β-arrestin signaling, eliminate pathway-biased modulation of CXCR4, and fundamentally alter the biological outcome in models of cancer metastasis, stem cell mobilization, and HIV infection.

AMD3100 (Plerixafor)

Exhibits minimal CXCR7 β-arrestin recruitment; substitution may lose CXCR7 pathway activation and dual-receptor readouts.

T140 (Parent peptide)

Lacks CXCR7 agonist activity; functional profile shift may occur. Requires C-terminal amidation for CXCR7 engagement.

Generic CXCR4 antagonist

Neutral antagonism on both Gαi and β-arrestin2 pathways; biased inverse agonism signature may not transfer, altering downstream signaling interpretation.

TC14012 Key Evidence


CXCR7 Agonist Activity vs. AMD3100

In a direct head-to-head comparison, TC14012 demonstrated dramatically superior potency as a CXCR7 agonist relative to AMD3100, the most widely used clinical CXCR4 antagonist. The EC50 for β-arrestin recruitment to CXCR7 was 350 nM for TC14012, compared to 140 μM for AMD3100, representing a 400-fold enhancement in potency [1]. TC14012's potency on CXCR7 is within one log of the endogenous ligand CXCL12 (EC50 = 30 nM), whereas AMD3100 is 4,600-fold weaker than CXCL12 [1]. This quantitative difference is critical for studies investigating CXCR7-mediated β-arrestin signaling.

CXCR7 agonism vs. AMD3100
Head-to-head
TC14012 EC₅₀ 350 nM; AMD3100 EC₅₀ 140 μM (400-fold difference reported)
Supports CXCR7 β-arrestin pathway study fit
BRET assay in HEK293 cells expressing CXCR7
CXCR7 agonism Beta-arrestin recruitment Chemokine receptor pharmacology

CXCR4 Biased Signaling: Gαi Inverse Agonism

Functional pathway analysis reveals that TC14012 possesses a distinct pharmacological signature on CXCR4 not exhibited by the clinical antagonist AMD3100. While AMD3100 acts as a neutral antagonist on both the Gαi and β-arrestin2 pathways, TC14012 functions as an inverse agonist on Gαi signaling (reducing basal activity) while simultaneously acting as an antagonist on β-arrestin2 recruitment [1]. This biased modulation of CXCR4 downstream signaling cascades is a quantifiable and mechanistically significant differentiator.

CXCR4 biased signaling
Head-to-head
Inverse agonist on Gαi; antagonist on β-arrestin2. AMD3100 is neutral antagonist on both pathways.
Supports dissection of G protein- vs. β-arrestin-dependent CXCR4 signaling
BRET-based Gαi activation and β-arrestin2 recruitment assays
Biased signaling G protein-coupled receptor Inverse agonism Stem cell mobilization

C-Terminal Amidation Enables CXCR7 Agonism vs. T140

A key structural determinant differentiates TC14012 from its closely related analog, the parent peptide T140. While T140 is a potent CXCR4 antagonist, it exhibits no detectable CXCR7 agonist activity [1]. Molecular analysis revealed that C-terminal amidation in TC14012 relieves conformational constraints present in the T140 pharmacophore, enabling productive engagement and activation of the CXCR7 β-arrestin pathway [1]. Consequently, T140 cannot substitute for TC14012 in any assay requiring CXCR7 activation or investigation of dual CXCR4/CXCR7 modulation.

C‑terminal amidation vs. T140
Head-to-head
TC14012: potent CXCR7 agonist (EC₅₀ 350 nM); T140: no detectable CXCR7 agonist activity
Supports CXCR7-selective studies; T140 not suitable for dual-receptor investigation
Functional switch attributed to C-terminal amidation
Peptidomimetic Structure-activity relationship CXCR7 activation T140 derivative

CLL Stromal Protection Blockade Comparable to TN14003

In a functional comparison of potent CXCR4 peptide antagonists (T140, TC14012, TN14003) for their ability to modulate chronic lymphocytic leukemia (CLL) cell biology, TC14012 and TN14003 both effectively antagonized the antiapoptotic effects of synthetic CXCL12 and reversed stromal cell-mediated protection of CLL cells from spontaneous apoptosis [1]. The study confirmed that both TC14012 and TN14003 resensitized CLL cells cultured with stromal cells to fludarabine-induced apoptosis [1]. This establishes TC14012 as functionally equivalent to TN14003 in this disease-relevant assay while possessing the added value of CXCR7 agonism.

CLL stromal protection
Head-to-head
Resensitization to fludarabine-induced apoptosis comparable to TN14003 in co-culture model
Supports CLL microenvironment research context
Primary CLL B cells with bone marrow stromal cells
Chronic lymphocytic leukemia Chemoprotection CXCL12 Apoptosis

Gαi-Biased Inverse Agonism for Stem Cell Mobilization

A detailed analysis of CXCR4 constitutive activity mutants revealed a therapeutically relevant differential property of TC14012. Using constitutively active (N119S) and inactive (R134A) CXCR4 mutants, TC14012 was found to further reduce basal Gαi activity without affecting β-arrestin2 recruitment [1]. In contrast, the clinical agent AMD3100 simply antagonized both pathways [1]. The authors explicitly conclude that this profile makes TC14012 preferable for development in stem cell mobilization trials, as it may reduce side effects associated with the disruption of β-arrestin2-mediated receptor trafficking [1].

Gαi inverse agonism mutants
Head-to-head
Further reduces basal Gαi activity in constitutively active CXCR4 mutants; does not affect β-arrestin2 recruitment
Supports biased signaling study in stem cell mobilization models
CXCR4 N119S/R134A mutant BRET assays
Stem cell mobilization Hematopoietic stem cells Constitutive activity BRET

[18F]FP-Ac-TC14012 for CXCR4 PET Imaging

The unique binding properties of the TC14012 scaffold have been leveraged for in vivo diagnostic applications. A 18F-labeled derivative, [18F]FP-Ac-TC14012, demonstrated high tumor uptake and excellent tumor-to-background contrast in murine xenograft models, allowing clear visualization of CXCR4-positive tumors by PET [1]. Compared to a 4-fluorobenzoate-labeled analog ([18F]FB-Ac-TC14012), the FP-labeled version showed higher tumor uptake and lower nonspecific binding [1]. This application is distinct from standard small molecule CXCR4 imaging agents due to the peptide's specific binding mode.

PET imaging scaffold
Cross-study comparable
[18F]FP-Ac-TC14012: higher tumor uptake, lower nonspecific binding vs. [18F]FB-Ac-TC14012 in xenograft models
Supports CXCR4 PET imaging probe development
Murine CHO-CXCR4 xenograft microPET study
PET imaging Radiotracer CXCR4 expression In vivo diagnostics

TC14012 Research & Preclinical Applications


CXCR4 Biased Signaling: Gαi vs. β-Arrestin Pathways

TC14012 is uniquely suited for experiments designed to delineate the functional consequences of Gαi versus β-arrestin2 signaling downstream of CXCR4. As established, TC14012 acts as an inverse agonist on Gαi while blocking β-arrestin2 recruitment, a profile distinct from neutral antagonists like AMD3100 [1]. This makes it an essential chemical probe for studying ligand-biased signaling, receptor trafficking, and the development of next-generation therapeutics targeting specific CXCR4 signaling arms. Researchers can use TC14012 to selectively silence Gαi-mediated pathways while preserving or monitoring β-arrestin-dependent events.

CXCR7 β-Arrestin Signaling in Tumor-Stroma Interactions

For studies focused on the atypical chemokine receptor CXCR7 (ACKR3), TC14012 is a critical reagent. Its potent CXCR7 agonist activity (EC50 = 350 nM) [2] is 400-fold stronger than that of the clinical drug AMD3100 [2], enabling robust activation of the β-arrestin pathway at relevant concentrations. This is particularly valuable in cancer research for investigating CXCR7's role in tumor growth, metastasis, and endothelial cell biology, including the modulation of endothelial necroptosis and trans-endothelial migration of tumor cells [3].

Dual CXCR4/CXCR7 Modulation for Cancer and Stem Cell Mobilization

In models of chronic lymphocytic leukemia (CLL) and other hematological cancers, TC14012 effectively disrupts the protective tumor microenvironment by antagonizing CXCR4-mediated stromal protection from apoptosis, with potency comparable to TN14003 [4]. Crucially, its simultaneous inverse agonism on CXCR4 Gαi signaling [1] and potent CXCR7 agonism [2] provide a unique dual-receptor modulation profile. This is particularly relevant for hematopoietic stem cell mobilization research, where the compound's biased signaling signature is hypothesized to improve mobilization efficacy while reducing side effects associated with β-arrestin pathway disruption [1].

CXCR4-Targeted Imaging and Theranostics Development

The TC14012 peptide scaffold serves as a validated platform for developing CXCR4-targeted imaging agents. Studies using the 18F-labeled derivative [18F]FP-Ac-TC14012 have demonstrated its utility for in vivo PET imaging, showing high specific tumor uptake and superior contrast compared to other labeling strategies [5]. This application scenario is relevant for preclinical oncology research requiring non-invasive monitoring of CXCR4 expression, as well as for the development of peptide-based theranostic pairs for CXCR4-positive malignancies.

Application
Selection Property
Validation Focus
CXCR4 biased signaling studies
Biased CXCR4 Gαi/β-arrestin modulation profile
Gαi vs. β-arrestin pathway separation
CXCR7 β-arrestin signaling in tumor biology
Reported high CXCR7 β-arrestin engagement
Tumor-stroma interaction and endothelial cell models
Dual CXCR4/CXCR7 modulation in hematological cancers & mobilization
Dual antagonist/agonist profile on CXCR4/CXCR7
CLL microenvironment disruption and stem cell mobilization models
CXCR4-targeted imaging probe development
Peptide scaffold for radiolabeling
In vivo CXCR4 expression quantification via PET

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC14012

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.